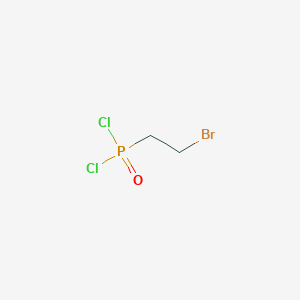![molecular formula C8H3Cl2F3N2 B8770862 2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B8770862.png)
2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic aromatic compound with the molecular formula C8H3Cl2F3N2. This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, making them a significant class of compounds in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or carboxylic acids under acidic or basic conditions. One common method includes the reaction of 2,6-dichloroaniline with trifluoroacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals, dyes, and materials science applications.
Wirkmechanismus
The mechanism of action of 2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or growth inhibition .
Vergleich Mit ähnlichen Verbindungen
2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:
- 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-
- 1H-Benzimidazole, 4,5-dichloro-2-(trifluoromethyl)-
- 2-Phenyl substituted Benzimidazole derivatives
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activities. The unique combination of chlorine and trifluoromethyl groups in this compound imparts distinct properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H3Cl2F3N2 |
|---|---|
Molekulargewicht |
255.02 g/mol |
IUPAC-Name |
2,5-dichloro-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3Cl2F3N2/c9-4-2-6-5(14-7(10)15-6)1-3(4)8(11,12)13/h1-2H,(H,14,15) |
InChI-Schlüssel |
LYQYTWMAHAFFEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=C1NC(=N2)Cl)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine](/img/structure/B8770807.png)











